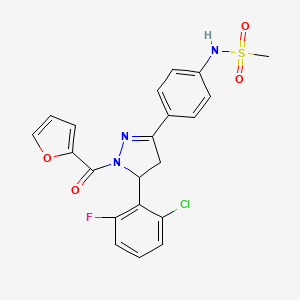

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(2-chloro-6-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O4S/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGNOHNWKAHENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological efficacy based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

- Molecular Formula : C₁₈H₁₈ClF₁N₃O₃S

- Molecular Weight : 385.87 g/mol

The structure includes a chloro-fluorophenyl group, a furan-2-carbonyl moiety, and a pyrazole ring, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in anti-inflammatory and analgesic properties through inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, as well as lipoxygenase (LOX) pathways .

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on COX enzymes. For instance, one study reported IC₅₀ values for COX-1 and COX-2 inhibition at 5.40 μM and 0.01 μM respectively, indicating potent anti-inflammatory activity .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds possess notable antimicrobial properties. In vitro studies have indicated that similar compounds exhibit activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) reported ranged from 0.125 to 8 μg/mL for different derivatives .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. For example, compounds containing the pyrazole structure have been shown to significantly reduce inflammation in animal models, with some compounds demonstrating a percentage inhibition of auricular edema exceeding 35% compared to standard anti-inflammatory drugs .

Case Studies

-

Case Study on Analgesic Activity :

A study evaluated the analgesic effects of a related pyrazole derivative in a mouse model. The compound demonstrated a significant reduction in pain response compared to control groups, suggesting its potential use as an analgesic agent. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial activity of various pyrazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like vancomycin.

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, as anticancer agents. The design of these compounds often incorporates hybrid structures that combine different pharmacophores to enhance efficacy against various cancer cell lines.

Case Study: Synthesis and Evaluation

- Synthesis : The compound was synthesized through a multi-step process involving the reaction of furan derivatives with chlorinated phenyl groups. The synthesis was optimized for yield and purity using chromatographic techniques.

- Evaluation : In vitro studies demonstrated that the compound exhibited cytotoxic activity against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Applications

The sulfonamide moiety is well-known for its antimicrobial properties, particularly against bacterial infections. Research indicates that compounds similar to this compound can inhibit bacterial growth by targeting folate synthesis pathways.

Case Study: Antimicrobial Activity

- Testing : The compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. Standard methods such as disc diffusion and MIC (Minimum Inhibitory Concentration) assays were employed.

- Results : The results indicated significant antibacterial activity, with stronger effects observed against Gram-positive bacteria compared to Gram-negative strains. This suggests a potential application in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to enhanced biological activity or reduced side effects.

| Modification | Effect on Activity |

|---|---|

| Substitution at the phenyl ring | Increased cytotoxicity |

| Alteration of the furan moiety | Enhanced antibacterial properties |

| Variation in sulfonamide group | Improved selectivity towards cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog identified in the evidence is N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (Compound 4af) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences:

Core Heterocycle: The target compound’s 4,5-dihydro-1H-pyrazoline core is distinct from the pyrano-pyrazole scaffold in 4af.

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes.

Sulfonamide Variation : The methanesulfonamide group in the target compound is smaller and less lipophilic than 4af’s 4-methylbenzenesulfonamide , which could impact membrane permeability.

Methodological Considerations for Structural Analysis

While direct data on the target compound’s crystallography or advanced spectroscopy are absent, methodologies from the evidence highlight tools for such analyses:

- SHELXL (): Used for refining crystal structures, particularly for small molecules. The program’s precision in handling anisotropic displacement parameters could resolve structural ambiguities in the target compound’s pyrazoline ring .

- WinGX/ORTEP (): These suites enable visualization of molecular geometry and packing, critical for comparing torsion angles and intermolecular interactions between analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis involves multi-step reactions, including Suzuki-Miyaura cross-coupling (for fluorophenyl attachment) and nucleophilic substitution (for sulfonamide introduction). Key steps:

- Palladium catalysis : Use Pd(PPh₃)₄ with aryl halides and boronic acids under inert conditions (e.g., N₂ atmosphere) .

- Base selection : Triethylamine or NaH for deprotonation during sulfonylation .

- Optimization : Apply Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF or THF), and catalyst loading. Monitor yields via HPLC and purity via NMR .

Q. How is the molecular structure validated, and what crystallographic tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Steps include:

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for least-squares refinement, addressing anisotropic displacement parameters (ADPs) and hydrogen bonding networks .

- Validation : Check for R-factor convergence (target < 0.05) and analyze residual electron density maps using WinGX/ORTEP .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

- Methodology :

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm regiochemistry of the pyrazole ring and sulfonamide substitution .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

- Methodology :

- Disorder modeling : Use PART instructions in SHELXL to refine overlapping atoms. Apply restraints (e.g., SIMU, DELU) to stabilize ADPs .

- Twinning analysis : Test for twin laws (e.g., two-fold rotation) using CELL_NOW. Refine with TWIN/BASF commands in SHELXL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational strategies are effective for predicting biological activity and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate with free-energy perturbation (FEP) calculations .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can discrepancies in biological assay results (e.g., IC₅₀ variability) be addressed?

- Methodology :

- Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Address outliers via Grubbs’ test .

- Mechanistic studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kᵢ) and confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.